molecular formula C21H17FN4O2S2 B2813219 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1105240-91-2

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2813219
CAS No.: 1105240-91-2
M. Wt: 440.51
InChI Key: WGNSQDCXYITOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Novel fluoro-substituted compounds, including derivatives of the mentioned compound, have shown anticancer activity against lung, breast, and central nervous system cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
  • Several studies have synthesized and evaluated novel benzothiazole derivatives for their potential anticonvulsant and anticancer activities, suggesting these compounds can serve dual therapeutic roles (Liu et al., 2016).
  • Research on benzothiazolinone acetamide analogs has explored their photovoltaic efficiency and ligand-protein interactions, indicating their potential in dye-sensitized solar cells and as COX1 inhibitors, which could imply anticancer activity through inhibition of cyclooxygenase enzymes (Mary et al., 2020).

Anti-inflammatory and Antinociceptive Activity

  • A series of novel acetamide derivatives have been synthesized and tested for their anti-inflammatory and antinociceptive activities, showing significant effects in these areas (Sunder et al., 2013).
  • Another study focused on thiazolo [3,2-a] pyrimidine derivatives, which demonstrated considerable anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of these compounds in pain and inflammation management (Alam et al., 2010).

Anticonvulsant Activity

  • Research into benzothiazole and acetamide derivatives has also revealed their potential as anticonvulsant agents, with some compounds showing promising results in electroshock and chemical-induced seizure models (Kohn et al., 1993).

Properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c1-12-5-4-8-16-19(12)26-21(30-16)25-18(28)10-14-9-17(27)24-20(23-14)29-11-13-6-2-3-7-15(13)22/h2-9H,10-11H2,1H3,(H,23,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSQDCXYITOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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